molecular formula C21H21N5 B4444839 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4444839
M. Wt: 343.4 g/mol
InChI Key: GXSYVPGOTNOHFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is a pyrazolo[1,5-a]pyrimidine derivative and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of various enzymes, including CDK2, GSK-3β, and Aurora kinase A. This compound binds to the active site of these enzymes and prevents their activity, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to exhibit neuroprotective activity and has been studied for its potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine in lab experiments include its potent inhibitory activity against various enzymes, its ability to exhibit anticancer and neuroprotective activity, and its potential applications in medicinal chemistry and drug development. The limitations of using this compound in lab experiments include its high cost of synthesis and its potential toxicity.

Future Directions

There are several future directions for the study of 5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine. One potential direction is the development of more efficient and cost-effective methods for the synthesis of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases, including cancer and neurodegenerative diseases. Furthermore, the development of more potent and selective inhibitors of CDK2, GSK-3β, and Aurora kinase A using this compound as a lead compound is another potential future direction.

Scientific Research Applications

5-isopropyl-3-phenyl-N-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been found to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinase 2 (CDK2), glycogen synthase kinase 3β (GSK-3β), and Aurora kinase A. These enzymes play a crucial role in various cellular processes, including cell division, proliferation, and differentiation.

Properties

IUPAC Name

3-phenyl-5-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5/c1-15(2)19-11-20(23-13-16-7-6-10-22-12-16)26-21(25-19)18(14-24-26)17-8-4-3-5-9-17/h3-12,14-15,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSYVPGOTNOHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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